3,4-Difluoro-2-methoxybenzyl bromide
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Overview
Description
3,4-Difluoro-2-methoxybenzyl bromide is an organic compound with the molecular formula C8H7BrF2O. It is a derivative of benzyl bromide, where the benzene ring is substituted with two fluorine atoms at the 3 and 4 positions and a methoxy group at the 2 position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Difluoro-2-methoxybenzyl bromide can be synthesized through several methods. One common method involves the bromination of 3,4-difluoro-2-methoxytoluene. The reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or light. The reaction is carried out under controlled conditions to ensure selective bromination at the benzylic position .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-2-methoxybenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted products.
Oxidation: The compound can be oxidized to form 3,4-difluoro-2-methoxybenzaldehyde or 3,4-difluoro-2-methoxybenzoic acid under appropriate conditions.
Reduction: Reduction reactions can convert the bromide to the corresponding benzyl alcohol or hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: 3,4-Difluoro-2-methoxybenzaldehyde, 3,4-Difluoro-2-methoxybenzoic acid.
Reduction: 3,4-Difluoro-2-methoxybenzyl alcohol, 3,4-Difluoro-2-methoxytoluene.
Scientific Research Applications
3,4-Difluoro-2-methoxybenzyl bromide is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules and as a building block in medicinal chemistry.
Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-difluoro-2-methoxybenzyl bromide primarily involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon attached to the bromine, leading to the formation of new chemical bonds. The fluorine and methoxy substituents on the benzene ring can influence the reactivity and selectivity of these reactions by affecting the electron density and steric environment around the reactive site .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzyl bromide: Similar structure but lacks the methoxy group.
3,5-Difluoro-4-methoxybenzyl bromide: Similar structure with different positions of fluorine and methoxy groups.
4-Methoxybenzyl bromide: Lacks the fluorine substituents.
Uniqueness
3,4-Difluoro-2-methoxybenzyl bromide is unique due to the specific arrangement of its substituents, which can influence its reactivity and the types of reactions it undergoes. The presence of both electron-withdrawing fluorine atoms and an electron-donating methoxy group can create a unique electronic environment, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-(bromomethyl)-3,4-difluoro-2-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-12-8-5(4-9)2-3-6(10)7(8)11/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTZWULQMAYZQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)F)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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